molecular formula C23H22FN3O2 B606357 BRD7539 CAS No. 2057420-00-3

BRD7539

Cat. No. B606357
CAS RN: 2057420-00-3
M. Wt: 391.4464
InChI Key: DECVPFAWLCQCPS-VSKRKVRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD7539B is a Dihydroorotate dehydrogenase (DHODH) inhibitor . RD7539 had shown to target PfDHODH (IC50 = 0.033 μM) selectively over human (Hs) DHODH (IC50 > 50 μM). BRD7539 was reported to have potent activity against both multidrug-resistant asexual blood-stage (P. falciparum, Dd2 strain, EC50 = 0.010 μM) and liver-stage (P. berghei, EC50 =0.015 μM) parasites but no activity against sexual blood-stage (P. falciparum, stages IV−V, EC50 > 20 μM) parasites. BRD7539 is an azetidine carbonitrile with three contiguous stereocenters (2S,3S,4S), and stereochemistry-based structure− activity relationships (SSARs) showed that only two of eight possible stereoisomers are active.

Scientific Research Applications

1. Biospecimen Quality Improvement

The National Cancer Institute's Biospecimen Research Database (BRD) has been developed to minimize preanalytical variability and improve the quality of biospecimens used for cancer research. This database houses over 2,300 articles and 200 SOPs from various institutions and focuses on biospecimen collection, preservation, and processing (Engel et al., 2016).

2. Genetic Material Research

The Gene Engineering Division of RIKEN BioResource Center collects, maintains, and distributes genetic materials, including cloned DNAs, gene libraries, vectors, and recombinant viruses. This division plays a significant role in the propagation and quality control of genetic resources, supporting scientific research in genetics (Yokoyama et al., 2010).

3. Role in Histone Modification and Cancer

Bromodomains (BRDs) are critical in the regulation of gene expression by recognizing and binding to acetylated Lys residues in histones. BRD-containing proteins are often dysregulated in cancer and are targets for small-molecule inhibitors, highlighting their importance in translational research projects (Fujisawa & Filippakopoulos, 2017).

4. Histone Recognition and Structural Analysis

The structural analysis of human Bromodomain (BRD) families provides insights into their role in epigenetic signaling. This research includes comprehensive crossfamily structural analysis and identifies new BRD substrates, contributing to our understanding of BRDs in gene regulation and potential therapeutic targets (Filippakopoulos et al., 2012).

5. Therapeutic Potential in Drug Discovery

The bromodomain (BRD) family of reader proteins plays a crucial role in translating histone modifications, making them attractive targets for drug discovery. These proteins have potential therapeutic applications in various diseases, especially in regulating histone modification processes (Prinjha et al., 2012).

properties

CAS RN

2057420-00-3

Product Name

BRD7539

Molecular Formula

C23H22FN3O2

Molecular Weight

391.4464

IUPAC Name

(2S,3S,4S)-2-cyano-3-(4-((3-fluorophenyl)ethynyl)phenyl)-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide

InChI

InChI=1S/C23H22FN3O2/c1-2-12-26-23(29)27-20(14-25)22(21(27)15-28)18-10-8-16(9-11-18)6-7-17-4-3-5-19(24)13-17/h3-5,8-11,13,20-22,28H,2,12,15H2,1H3,(H,26,29)/t20-,21-,22+/m1/s1

InChI Key

DECVPFAWLCQCPS-VSKRKVRLSA-N

SMILES

O=C(N1[C@H](C#N)[C@H](C2=CC=C(C#CC3=CC(F)=CC=C3)C=C2)[C@H]1CO)NCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BRD7539;  BRD-7539;  BRD 7539.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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